2,4-Dinitrostyrene
Description
2,4-Dinitrostyrene (C₈H₆N₂O₄) is a nitroaromatic compound characterized by a styrene backbone (vinylbenzene) substituted with two nitro groups at the 2- and 4-positions of the aromatic ring. It is primarily utilized as an intermediate in organic synthesis, particularly for constructing indole derivatives such as 5,6-dihydroxyindole (DHI), a key precursor to melanin pigments and bioactive molecules . The compound’s reactivity stems from the electron-withdrawing nitro groups, which enhance its electrophilicity, facilitating nucleophilic addition and cyclization reactions.
Structure
2D Structure
Properties
CAS No. |
2287-45-8 |
|---|---|
Molecular Formula |
C8H6N2O4 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
1-ethenyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C8H6N2O4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h2-5H,1H2 |
InChI Key |
OCWYLYTYVLJHLQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dinitrostyrene can be synthesized through the nitration of styrene. The nitration process involves the introduction of nitro groups into the aromatic ring of styrene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the 2,4-dinitro derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitrostyrene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: Formation of 2,4-dinitrobenzaldehyde or 2,4-dinitrobenzoic acid.
Reduction: Formation of 2,4-diaminostyrene.
Substitution: Formation of various substituted styrenes depending on the nucleophile used.
Scientific Research Applications
2,4-Dinitrostyrene has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers with unique optical and electronic properties.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and stabilizers for various materials.
Mechanism of Action
The mechanism of action of 2,4-dinitrostyrene involves its interaction with molecular targets through its nitro and vinyl groups. The nitro groups can participate in redox reactions, while the vinyl group can undergo polymerization or addition reactions. These interactions can affect various biochemical pathways and cellular processes, making this compound a compound of interest in both chemical and biological studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2,4-dinitrostyrene with analogous nitroaromatic compounds, emphasizing chemical identity, properties, and applications.
Detailed Comparative Analysis
Structural and Electronic Effects
- Nitro Group Positioning : In this compound, the meta and para nitro groups create a strong electron-deficient aromatic ring, enhancing reactivity toward nucleophiles. In contrast, 2,4-dinitromesitylene’s methyl groups sterically hinder electrophilic attacks, reducing reactivity .
- Conjugation Effects : 4-Nitrostilbene’s extended conjugation (via the trans-stilbene structure) enables applications in optoelectronics, unlike this compound’s shorter conjugation system .
Thermal and Chemical Stability
- Explosive Potential: Both 2,4-DNT and this compound are thermally unstable due to nitro groups, but 2,4-DNT’s lower molecular weight and crystalline structure make it more commonly used in explosives .
- Steric Stabilization : 2,4-Dinitromesitylene’s methyl groups improve thermal stability, making it less prone to decomposition compared to this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
